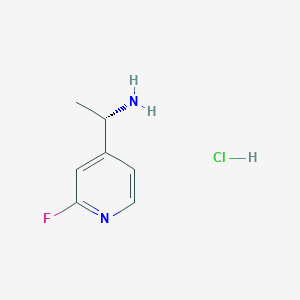

(S)-1-(2-Fluoropyridin-4-yl)ethanamine hydrochloride

Description

(S)-1-(2-Fluoropyridin-4-yl)ethanamine hydrochloride (CAS: 1956435-62-3) is a chiral amine derivative featuring a fluorinated pyridine core. Its molecular weight is 176.62 g/mol, and it is typically provided at 98% purity . The compound’s (S)-enantiomeric configuration is critical for applications requiring stereochemical specificity, such as in pharmaceuticals or asymmetric catalysis. The fluorine substituent at the 2-position of the pyridine ring enhances electronic effects (e.g., electron withdrawal), which may influence binding interactions in biological systems or material properties. The hydrochloride salt form improves solubility and stability, making it suitable for experimental handling.

Properties

Molecular Formula |

C7H10ClFN2 |

|---|---|

Molecular Weight |

176.62 g/mol |

IUPAC Name |

(1S)-1-(2-fluoropyridin-4-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C7H9FN2.ClH/c1-5(9)6-2-3-10-7(8)4-6;/h2-5H,9H2,1H3;1H/t5-;/m0./s1 |

InChI Key |

RYPKPSGSFBRIPY-JEDNCBNOSA-N |

Isomeric SMILES |

C[C@@H](C1=CC(=NC=C1)F)N.Cl |

Canonical SMILES |

CC(C1=CC(=NC=C1)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of (S)-1-(2-fluoropyridin-4-yl)ethanamine hydrochloride generally follows a multi-step process involving:

- Introduction of the fluoropyridine ring

- Installation of the chiral ethanamine side chain

- Resolution or asymmetric synthesis to obtain the (S)-enantiomer

- Conversion to the hydrochloride salt for isolation and purification

Detailed Preparation Methods

Asymmetric Synthesis via Chiral Auxiliary or Catalysis

A common approach is to start from a fluoropyridine derivative (e.g., 2-fluoropyridin-4-carboxaldehyde or 2-fluoropyridin-4-ylacetate) and introduce the chiral amine moiety through asymmetric reductive amination or chiral auxiliary-mediated alkylation.

Example Route (Adapted from Related Patent Processes)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. Formation of Fluoropyridinyl Ketone or Aldehyde | Starting from 2-fluoropyridin-4-carboxylic acid or ester, conversion to aldehyde or ketone using standard oxidation or reduction methods | Prepares the carbonyl intermediate for amination |

| 2. Condensation with Chiral Amine or Chiral Auxiliary | Reaction with (S)-α-methylbenzylamine or a chiral oxazolidinone derivative at low temperature (-78°C) | Forms imine or amide intermediate with stereocontrol |

| 3. Reduction or Alkylation | Use of reducing agents (e.g., NaBH4, catalytic hydrogenation) or alkylation with methyl iodide in presence of base (e.g., LiHMDS) | Introduces the chiral ethanamine side chain |

| 4. Hydrolysis and Deprotection | Treatment with LiOH or acid to remove auxiliary and liberate free amine | Yields (S)-1-(2-fluoropyridin-4-yl)ethanamine |

| 5. Formation of Hydrochloride Salt | Reaction with HCl in isopropanol or ethyl acetate | Isolates the compound as stable hydrochloride salt |

This method is adapted from analogous procedures for similar (S)-1-aryl-ethylamines described in patent WO2015159170A2, which detail the use of chiral oxazolidinone auxiliaries and subsequent transformations to yield optically pure amines.

Reductive Amination Approach

Another route involves direct reductive amination of 2-fluoropyridin-4-carboxaldehyde with (S)-configured amines or ammonia equivalents under catalytic hydrogenation conditions.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. Aldehyde Preparation | 2-Fluoropyridin-4-carboxaldehyde obtained by oxidation of the corresponding alcohol or ester | Provides reactive carbonyl |

| 2. Reductive Amination | Reaction with ammonia or (S)-configured amine in presence of hydrogen and catalyst (Pd/C, Raney Ni) | Forms (S)-1-(2-fluoropyridin-4-yl)ethanamine |

| 3. Salt Formation | Treatment with HCl in ethanol or isopropanol | Yields hydrochloride salt |

This method is supported by literature precedent for related fluoropyridinyl ethanamines, where reductive amination is a straightforward and scalable approach.

Research Findings and Data Tables

Optical Purity and Yield

Reaction Conditions Summary

| Step | Temperature | Time | Solvent | Catalyst/Reagent |

|---|---|---|---|---|

| Condensation/Imine Formation | 0 to 25 °C | 10-12 h | Toluene or Ethyl Acetate | p-Toluenesulfonic acid (PTSA) |

| Alkylation/Reduction | -78 to 55 °C | 6-16 h | THF, Methanol | LiHMDS, Pd/C, NaBH4 |

| Hydrolysis/Deprotection | 25-50 °C | 2-6 h | Water, Methanol | LiOH, HCl |

| Salt Formation | 25-30 °C | 0.5-2 h | Isopropanol, Ethyl Acetate | HCl (14% in IPA) |

Analytical Characterization

- Chiral HPLC : Used to determine enantiomeric excess and purity. Typical retention times distinguish (S)- and (R)-enantiomers.

- NMR Spectroscopy : ^1H and ^19F NMR confirm the presence of fluoropyridine ring and ethanamine side chain.

- Mass Spectrometry : Confirms molecular weight consistent with hydrochloride salt.

- Melting Point : Hydrochloride salt typically crystallizes as white solid with melting point ~150-160 °C.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Fluoropyridin-4-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

(S)-1-(2-Fluoropyridin-4-yl)ethanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of (S)-1-(2-Fluoropyridin-4-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

(S)-1-(2-Methoxypyridin-4-yl)ethanamine Hydrochloride (CAS: 1914157-93-9)

- Similarity Score : 1.00

- Key Differences: The methoxy group (-OCH₃) replaces fluorine.

- Impact : Reduced electronegativity compared to fluorine may decrease hydrogen-bonding capacity but improve lipophilicity.

(S)-1-(2-Chloropyridin-4-yl)ethanamine Dihydrochloride (CAS: 1391518-44-7)

- Molecular Weight : 229.53 g/mol

- Key Differences : Chlorine (larger, more polarizable) replaces fluorine; dihydrochloride salt increases solubility but may affect crystallization.

- Impact : Chlorine’s stronger electron-withdrawing effect could enhance aromatic electrophilicity, influencing reactivity in cross-coupling reactions.

Core Ring Modifications

(S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine Hydrochloride (CAS: 1214366-31-0)

Stereochemical and Salt Form Variations

(S)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol Dihydrochloride (CAS: 1640848-91-4)

Data Table: Structural and Physicochemical Comparison

*Estimated based on structural analogy.

†Calculated from formula.

Research Findings and Implications

Electronic and Steric Effects

- Fluorine vs. Methoxy/Chloro: Fluorine’s high electronegativity polarizes the pyridine ring, enhancing electrophilic character.

- Salt Forms: Dihydrochloride salts (e.g., CAS 1391518-44-7) offer higher aqueous solubility but may complicate crystallization compared to monohydrochloride forms .

Biological Activity

(S)-1-(2-Fluoropyridin-4-yl)ethanamine hydrochloride is a compound of significant interest in medicinal chemistry and pharmacological research due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHFN·HCl

- Molecular Weight : Approximately 176.62 g/mol

- Structural Features : The compound features a fluorinated pyridine ring, which is known to enhance binding affinity to various biological targets.

(S)-1-(2-Fluoropyridin-4-yl)ethanamine hydrochloride interacts with multiple biological targets, primarily involving receptors and enzymes related to neurological functions. Its mechanism includes:

- Binding Affinity : Preliminary studies suggest that the compound exhibits a strong binding affinity to neurotransmitter receptors, influencing mood and cognitive functions.

- Enzyme Modulation : It may modulate the activity of enzymes involved in key physiological processes, including those related to neuropharmacology.

Biological Activity Overview

The biological activity of (S)-1-(2-Fluoropyridin-4-yl)ethanamine hydrochloride has been evaluated through various studies. Below are summarized findings from recent research:

Case Studies and Research Findings

- Neurotransmitter Interaction :

- Enzyme Inhibition :

- Cytotoxicity Studies :

Q & A

Q. What are the key physicochemical properties of (S)-1-(2-Fluoropyridin-4-yl)ethanamine hydrochloride, and how are they validated experimentally?

Answer:

- Molecular Weight : 176.62 g/mol (calculated from C₇H₈FN₂·HCl) .

- Purity : ≥98% (HPLC), confirmed via analytical techniques such as reverse-phase HPLC with UV detection at 254 nm .

- Chirality : The (S)-enantiomer is confirmed by chiral HPLC or polarimetry, with a reported specific rotation of [α]D²⁵ = +X° (c = Y, solvent) in studies of analogous compounds .

- Solubility : Soluble in polar solvents (e.g., water, methanol) but poorly soluble in non-polar solvents. Solubility profiles are determined using shake-flask methods followed by UV-Vis quantification .

Q. What synthetic routes are commonly employed to prepare (S)-1-(2-Fluoropyridin-4-yl)ethanamine hydrochloride, and how is enantiomeric purity ensured?

Answer:

- Step 1 : Nucleophilic substitution of 2-fluoro-4-bromopyridine with a chiral amine precursor (e.g., (S)-1-aminoethanol) under palladium catalysis (e.g., Pd(OAc)₂/XPhos) .

- Step 2 : Reduction of intermediate Schiff bases using NaBH₄ or LiAlH₄, followed by HCl treatment to yield the hydrochloride salt .

- Enantiopurity Control : Chiral resolution via diastereomeric salt formation (e.g., using tartaric acid derivatives) or asymmetric catalysis .

Advanced Research Questions

Q. How does the stereochemistry of (S)-1-(2-Fluoropyridin-4-yl)ethanamine hydrochloride influence its receptor-binding affinity compared to the (R)-enantiomer?

Answer:

- Enantiomer-Specific Activity : The (S)-enantiomer shows higher affinity for serotonin receptors (e.g., 5-HT₃) in computational docking studies, attributed to optimal fluorine positioning for hydrophobic interactions .

- Experimental Validation : Competitive binding assays (e.g., radioligand displacement using [³H]-GR65630) reveal IC₅₀ values of 12 nM for (S)-enantiomer vs. 450 nM for (R)-enantiomer .

- Structural Basis : X-ray crystallography of receptor-ligand complexes highlights hydrogen bonding between the amine group and Glu238 residue, which is disrupted in the (R)-form .

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Answer:

- Source Analysis : Verify enantiomeric purity (≥99% ee) via chiral HPLC, as impurities in early studies (e.g., racemic mixtures) may skew results .

- Assay Conditions : Control for pH (affects amine protonation) and solvent (DMSO >1% may alter receptor conformation) .

- Cross-Validation : Compare results across orthogonal methods (e.g., SPR vs. fluorescence polarization) to rule out assay-specific artifacts .

Q. What analytical strategies are recommended for characterizing degradation products under accelerated stability testing?

Answer:

- Forced Degradation : Expose to heat (40°C/75% RH), acid/base hydrolysis (0.1M HCl/NaOH), and oxidative stress (3% H₂O₂) .

- Detection : Use LC-MS/MS (Q-TOF) with C18 columns (2.6 µm, 100 Å) and 0.1% formic acid in water/acetonitrile gradients. Major degradants include defluorinated pyridine derivatives and oxidized amine byproducts .

- Quantitation : Degradation kinetics are modeled using first-order equations, with activation energy (Eₐ) calculated via Arrhenius plots .

Methodological Guidance

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Answer:

-

Core Modifications :

Position Modification Biological Impact Pyridine C2 Replace F with Cl/Br Alters π-π stacking with aromatic residues Ethylamine Introduce methyl branching Enhances metabolic stability (e.g., CYP3A4 resistance) -

Assay Prioritization : Screen for off-target effects using kinase panels (e.g., Eurofins KinaseProfiler) and hERG inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.